molecular formula C48H61N7O7S B12383019 pan-KRAS-IN-7

pan-KRAS-IN-7

Cat. No.: B12383019
M. Wt: 880.1 g/mol
InChI Key: OXNMDFCABBFAJZ-OPEARJKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pan-KRAS-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Common reagents used in these reactions include palladium catalysts, organic solvents, and specific ligands to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the compound. This process often includes optimization of reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Pan-KRAS-IN-7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pan-KRAS-IN-7 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C48H61N7O7S

Molecular Weight

880.1 g/mol

IUPAC Name

(2R,3S)-N-[(7S,13S)-21-ethyl-20-[5-[3-[(3S)-3-(hydroxymethyl)morpholin-4-yl]prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C48H61N7O7S/c1-8-54-40-14-13-32-20-34(40)36(44(54)35-19-31(23-49-43(35)30(4)60-7)11-9-15-53-17-18-61-25-33(53)24-56)22-48(5,6)27-62-47(59)37-12-10-16-55(52-37)46(58)38(21-41-50-39(32)26-63-41)51-45(57)42-28(2)29(42)3/h13-14,19-20,23,26,28-30,33,37-38,42,52,56H,8,10,12,15-18,21-22,24-25,27H2,1-7H3,(H,51,57)/t28-,29+,30-,33-,37-,38-,42?/m0/s1

InChI Key

OXNMDFCABBFAJZ-OPEARJKLSA-N

Isomeric SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOC[C@@H]7CO)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C

Canonical SMILES

CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOCC7CO)C(C)OC)(C)C)NC(=O)C8C(C8C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.